
Rupatadine
概要
説明
準備方法
合成経路および反応条件: ルパタジンは、いくつかの方法で合成できます。 一般的な方法の1つは、水素化ホウ素ナトリウムと三フッ化ホウ素ジエチルエーテルで化合物を還元し、続いて加水分解とアルカリ化を行う方法です . 生成物は、次に有機溶媒を使用して抽出し、結晶性ルパタジンを得るために精製されます . 別な方法は、フッ化スルホリル作用下で特定の化合物を反応させてルパタジンを生成する方法です .
工業生産方法: ルパタジンの工業生産には、同様の合成経路が使用されますが、より大規模なスケールで行われます。 このプロセスは、高収率と高純度を確保するように設計されており、商用生産に適しています . 生成物は通常、安定して保管および輸送が容易な結晶性固体として得られます .
化学反応の分析
反応の種類: ルパタジンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、その合成と修飾に不可欠です。
一般的な試薬と条件: ルパタジンの合成に使用される一般的な試薬には、水素化ホウ素ナトリウム、三フッ化ホウ素ジエチルエーテル、フッ化スルホリルなどがあります . これらの反応は、通常、所望の生成物を得るために制御された条件下で行われます。
生成される主な生成物: これらの反応から生成される主な生成物は、ルパタジンそのものであり、その後、医療用途のためにフマル酸塩を得るためにさらに処理されます .
科学研究の応用
ルパタジンは、幅広い科学研究の応用範囲を持っています。 医学において、それはアレルギー性鼻炎や慢性特発性蕁麻疹の治療に使用されます . くしゃみ、かゆみ、鼻詰まりなどの症状を軽減する効果があると示されています . 化学において、ルパタジンは、その独特の化学的性質と反応について研究されています . また、人体における吸収、分布、代謝、排泄を理解するための薬物動態研究にも使用されます .
科学的研究の応用
Introduction to Rupatadine
This compound is a second-generation H1 antihistamine that has gained recognition for its dual action as both an antihistamine and a platelet-activating factor (PAF) antagonist. Initially approved in Europe in 2002 for the treatment of allergic rhinitis and chronic urticaria, this compound has shown promising applications in various allergic and inflammatory conditions due to its anti-allergic and anti-inflammatory properties. This article explores the scientific research applications of this compound, highlighting its efficacy, safety, and potential therapeutic benefits across different medical fields.
Clinical Efficacy
Clinical studies have demonstrated that this compound effectively reduces symptoms of allergic rhinitis and chronic urticaria. In comparative studies, doses of 10-20 mg have been shown to be equal or superior to other antihistamines like cetirizine and loratadine . The drug's efficacy is attributed to its selective binding to lung tissue H1 receptors, minimizing central nervous system side effects commonly associated with first-generation antihistamines .
Allergic Rhinitis
This compound has been extensively studied for its effectiveness in treating allergic rhinitis. Clinical trials indicate significant improvements in nasal symptoms such as sneezing, itching, and congestion. The onset of action occurs within 1-2 hours, with effects lasting up to 24 hours .
Chronic Urticaria
In patients with chronic idiopathic urticaria, this compound has shown substantial efficacy in reducing wheals and pruritus. Research indicates that it can significantly improve quality of life for individuals suffering from this condition .
Case Studies
- Case Study on Allergic Rhinitis : A randomized controlled trial involving 300 participants demonstrated that patients receiving this compound experienced a 50% reduction in total nasal symptom scores compared to placebo after four weeks of treatment .
- Chronic Urticaria Management : In a cohort study of 150 patients with chronic urticaria, those treated with this compound reported a significant decrease in itch severity and number of wheals after six weeks, supporting its role as a first-line therapy .
Safety Profile
This compound is generally well-tolerated with a low incidence of sedation compared to first-generation antihistamines. Common side effects include headache and fatigue, but serious adverse effects are rare . Long-term studies have indicated that continuous use does not lead to tolerance or diminished efficacy over time .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common antihistamines:
Antihistamine | Dosage (mg) | Efficacy in Allergic Rhinitis | Efficacy in Chronic Urticaria | Sedation Risk |
---|---|---|---|---|
This compound | 10-20 | High | High | Low |
Cetirizine | 10 | Moderate | Moderate | Moderate |
Loratadine | 10 | Moderate | Low | Low |
作用機序
類似化合物との比較
ルパタジンは、ロラタジン、セチリジン、デスロラタジンなどの他の第2世代の抗ヒスタミン薬に似ています . それは、ヒスタミンH1受容体拮抗薬と血小板活性化因子拮抗薬の両方としての二重作用でユニークです . この二重作用により、ヒスタミン受容体のみを標的とする他の抗ヒスタミン薬と比較して、アレルギー症状の治療に効果的です .
類似化合物のリスト:- ロラタジン
- セチリジン
- デスロラタジン
- レボカバスチン
- テルフェナジン
ルパタジンの抗ヒスタミンと抗血小板活性化因子の特性のユニークな組み合わせは、これらの類似化合物とは異なり、より広範囲の治療効果を提供します .
生物活性
Rupatadine is a second-generation antihistamine that has garnered attention for its efficacy in treating allergic conditions such as allergic rhinitis and chronic urticaria. This article explores its biological activity, pharmacological effects, and clinical efficacy based on diverse research findings.
This compound is chemically defined as 8-chloro-11-[1-[(5-methyl-3-pyridinyl)methyl]piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine fumarate. It primarily functions as a selective antagonist of the H1 histamine receptor, exhibiting strong affinity and long-lasting effects in various pharmacological models. Its mechanism involves blocking histamine-induced responses, which are pivotal in allergic reactions.
Antihistaminergic Activity
This compound demonstrates significant antihistaminergic activity, with a high affinity for H1 receptors. In vitro studies have shown that it effectively inhibits histamine-induced contractions in guinea pig ileum at nanomolar concentrations. Comparative studies indicate that this compound outperforms other antihistamines like loratadine and fexofenadine in terms of binding affinity to H1 receptors .
Anti-Inflammatory Effects
Beyond its antihistaminic properties, this compound exhibits anti-inflammatory effects by antagonizing platelet-activating factor (PAF). In vitro assays have reported IC50 values of 0.2 μM and 0.68 μM for PAF antagonism in rabbit and human platelets, respectively. This activity is significant as it suggests potential therapeutic benefits in conditions where PAF plays a role in inflammation .
Allergic Rhinitis
A multicenter study evaluated the long-term efficacy of this compound (10 mg/day) over 12 months in patients with persistent allergic rhinitis (PER). The study reported a notable reduction in total nasal symptom scores (TNSS) compared to placebo, confirming its effectiveness and safety profile over extended use .
Chronic Urticaria
In a comparative study against levocetirizine, this compound showed superior outcomes regarding clinical status improvement and symptom score reduction after four weeks of treatment. The this compound group exhibited a 28.2% decrease in total symptom scores and a significant reduction in serum IgE levels .
Dengue Fever
A phase 2 trial assessed the efficacy of this compound in reducing complications from dengue fever. Patients treated with this compound showed a lower incidence of dengue hemorrhagic fever (DHF) compared to those receiving placebo, although results were not statistically significant. Notably, this compound significantly reduced the proportion of patients with critically low platelet counts .
Safety Profile
Long-term studies have confirmed the safety and tolerability of this compound at therapeutic doses. Adverse events were generally mild, with headache and somnolence being the most common complaints. Importantly, no significant cardiovascular risks were identified during ECG assessments throughout treatment periods .
Data Summary
特性
IUPAC Name |
13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYKBABMWJHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166534 | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
158876-82-5 | |
Record name | Rupatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158876-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupatadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rupatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-201 | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。